1-[(2-chloro-5-nitrophenyl)sulfonyl]-1H-benzotriazole
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Overview
Description
1-(2-Chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole is a chemical compound known for its applications in various chemical processes. It is characterized by its unique structure, which includes a benzotriazole ring substituted with a 2-chloro-5-nitrobenzenesulfonyl group. This compound is often used in organic synthesis and has significant importance in scientific research .
Preparation Methods
The synthesis of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with 1H-1,2,3-benzotriazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of chlorosulphonic acid and/or thionyl chloride at elevated temperatures to achieve the desired product .
Chemical Reactions Analysis
1-(2-Chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzotriazole ring, leading to the formation of various oxidized products
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is utilized in biochemical assays and as a labeling reagent for proteins and peptides.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with nucleophiles, leading to the formation of various substitution products. The molecular targets include amino groups in proteins and peptides, where it forms stable sulfonamide bonds. The pathways involved in its action include nucleophilic substitution and reduction reactions .
Comparison with Similar Compounds
1-(2-Chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds such as:
2-Chloro-5-nitrobenzenesulfonyl chloride: This compound is a precursor in the synthesis of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole and shares similar reactivity.
2-Methyl-5-nitrobenzenesulfonyl chloride: Similar in structure but with a methyl group instead of a benzotriazole ring, leading to different reactivity and applications.
4-Chloro-2-nitrobenzenesulfonyl chloride: Another related compound with different substitution patterns on the benzene ring, affecting its chemical properties and uses
The uniqueness of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole lies in its benzotriazole ring, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C12H7ClN4O4S |
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Molecular Weight |
338.73 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C12H7ClN4O4S/c13-9-6-5-8(17(18)19)7-12(9)22(20,21)16-11-4-2-1-3-10(11)14-15-16/h1-7H |
InChI Key |
JETUVNJFXIFXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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